
N'-hidroxi-2-piperidinobencenocarboximidamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-hydroxy-2-piperidinobenzenecarboximidamide is a chemical compound with the molecular formula C12H17N3O and a molecular weight of 219.28 . This compound is known for its unique structure, which includes a piperidine ring and a benzenecarboximidamide group. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Aplicaciones Científicas De Investigación
N’-hydroxy-2-piperidinobenzenecarboximidamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Métodos De Preparación
The synthesis of N’-hydroxy-2-piperidinobenzenecarboximidamide involves several steps. One common method includes the reaction of 2-piperidinobenzenecarboximidamide with hydroxylamine under specific conditions to introduce the hydroxy group. The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
N’-hydroxy-2-piperidinobenzenecarboximidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Mecanismo De Acción
The mechanism of action of N’-hydroxy-2-piperidinobenzenecarboximidamide involves its interaction with specific molecular targets. The hydroxy group plays a crucial role in its reactivity, allowing it to form hydrogen bonds and interact with various biological molecules. The compound may inhibit or activate specific pathways, depending on its target, leading to its observed biological effects .
Comparación Con Compuestos Similares
N’-hydroxy-2-piperidinobenzenecarboximidamide can be compared with other similar compounds, such as:
2-piperidinobenzenecarboximidamide: Lacks the hydroxy group, which may result in different reactivity and biological activity.
N’-hydroxy-2-piperidinobenzenecarboxamide: Similar structure but with an amide group instead of an imidamide group, leading to different chemical properties.
N’-hydroxy-2-piperidinobenzenecarboxylate: Contains a carboxylate group, which may affect its solubility and reactivity.
These comparisons highlight the uniqueness of N’-hydroxy-2-piperidinobenzenecarboximidamide, particularly its hydroxy group, which contributes to its distinct chemical and biological properties.
Propiedades
IUPAC Name |
N'-hydroxy-2-piperidin-1-ylbenzenecarboximidamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c13-12(14-16)10-6-2-3-7-11(10)15-8-4-1-5-9-15/h2-3,6-7,16H,1,4-5,8-9H2,(H2,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNFWEUCFGSDCTC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=CC=C2C(=NO)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)C2=CC=CC=C2/C(=N/O)/N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
29.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24817814 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
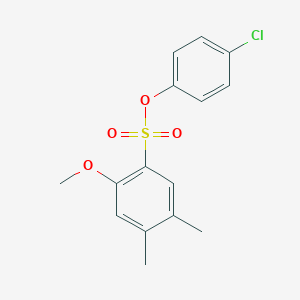
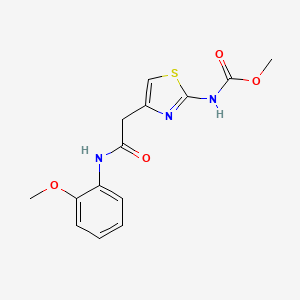
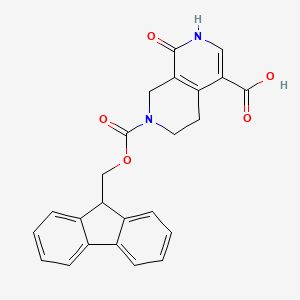
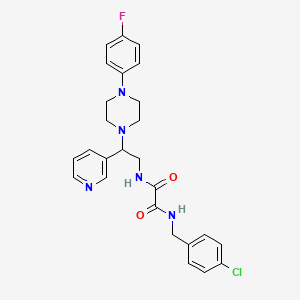
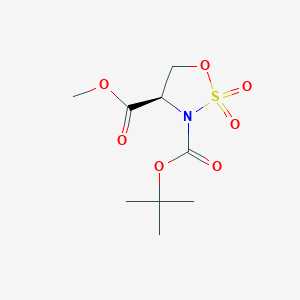
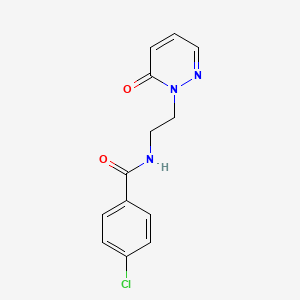
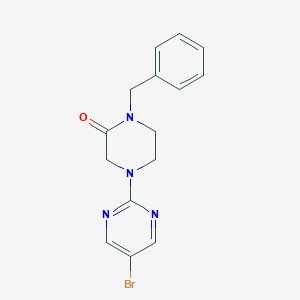
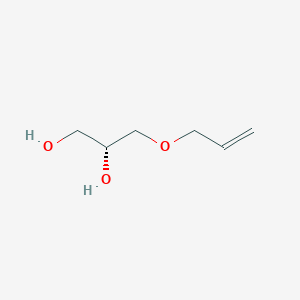
![3-Cyclopropyl-6-[(1-pyrazin-2-ylpiperidin-4-yl)methoxy]pyridazine](/img/structure/B2395965.png)
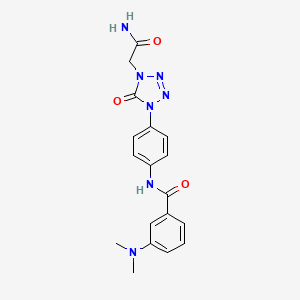
![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-5-chlorothiophene-2-sulfonamide](/img/structure/B2395967.png)
![N-[1-[(3-Fluoropyridin-2-yl)oxymethyl]cyclopentyl]prop-2-ynamide](/img/structure/B2395968.png)
![7-Ethyl-1,3-dimethyl-5-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2395970.png)

